

Nafamostat mesylate anticoagulation high bleeding risk patients

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Compound Focus: Nafamostat Mesylate

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Clinical Application Notes for Nafamostat Mesylate

Nafamostat mesylate (NM) is a synthetic serine protease inhibitor with a very short half-life (approximately 5-8 minutes), making it an ideal candidate for **regional anticoagulation** in extracorporeal circuits for patients with a high risk of bleeding [1] [2]. Its mechanism involves inhibiting key coagulation factors like IIa, Xa, XIIa, and kallikrein [1] [3].

Evidence of Efficacy and Safety

Clinical studies demonstrate that nafamostat provides effective anticoagulation while mitigating bleeding risks.

- **In Plasma Exchange (PE):** A 2025 retrospective study in a pediatric intensive care unit found that NM demonstrated similar efficacy to regional citrate anticoagulation (RCA) in terms of filter performance (measured by transmembrane pressure). However, the NM group had a **significantly lower overall rate of adverse reactions and fewer instances of metabolic alkalosis** [1].
- **In Continuous Renal Replacement Therapy (CRRT):** A 2024 study concluded that for patients at high bleeding risk undergoing CRRT, NM's anticoagulant efficacy and safety are **not inferior to those of regional citrate anticoagulation** [3]. Another 2024 study on critically ill patients with bleeding tendencies found that the NM group had a smaller decrease in hemoglobin levels during CRRT and required fewer blood product transfusions compared to the no-anticoagulation group [4].

The table below summarizes key dosing and outcomes from recent studies:

Clinical Setting	Reported Dosage Range	Key Efficacy Findings	Key Safety Findings
Plasma Exchange (PE) [1] 0.25 mg/kg/h (initial) Filter performance (TMP) comparable to Regional Citrate Anticoagulation Fewer overall adverse reactions Lower rate of metabolic alkalosis vs. RCA Continuous Kidney Replacement Therapy (CRRT) [3] [5] [4] 0.1 - 0.3 mg/kg/h (~10 - 30 mg/h for adults) Filter life and success rate comparable to RCA [3] Favorable bleeding profile [3] Reduced transfusion needs vs. no anticoagulation [4] Hemodialysis (HD) [6] 12.5 - 37.5 mg/h (average ~22 mg/h) Effective anticoagulation achievable across a range of doses Requires monitoring for circuit clotting and bleeding Extracorporeal Membrane Oxygenation (ECMO) [2] 15 mg/h (initial, with adjustments) PK/PD models support targeted circuit anticoagulation Potential for reduced systemic anticoagulation vs. heparin			

Table Note: TMP = Transmembrane Pressure; RCA = Regional Citrate Anticoagulation; PK/PD = Pharmacokinetic/Pharmacodynamic.

Dosing Considerations and Predictive Modeling

Optimal NM dosing must balance anticoagulation efficacy against bleeding risk. An observational study in CRRT patients found **no significant dose-response relationship between NM dose (5-30 mg/h) and filter life**, suggesting that lower doses may be sufficient and safer [5].

Research is progressing towards personalized dosing. A 2025 study developed a prediction model for hemodialysis, identifying that **oral anticoagulant use, dry body weight, age, and hemoglobin level** are key factors influencing the required NM dose [6]. For example, oral anticoagulant use and older age were associated with a lower required NM dose, while higher body weight and hemoglobin were associated with a higher dose [6].

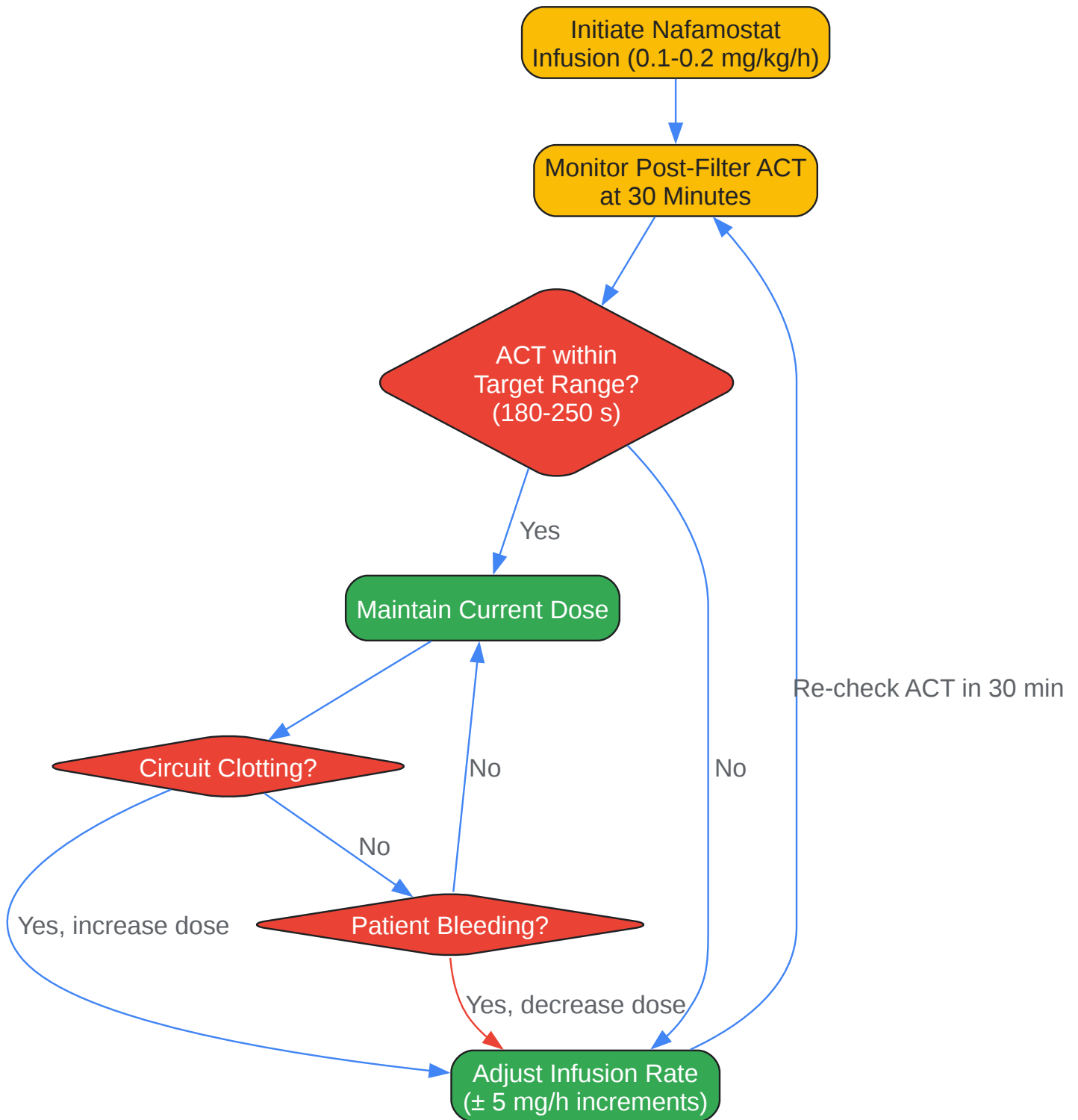
Detailed Experimental and Clinical Protocols

Protocol 1: Anticoagulation for Continuous Kidney Replacement Therapy (CRRT)

This protocol is adapted from recent observational studies and clinical practice [3] [5] [4].

- **1. Solution Preparation:**
 - Dissolve 20-50 mg of **nafamostat mesylate** in 500 mL of 0.9% sodium chloride or 5% glucose injection solution to create a final concentration of **0.04-0.1 mg/mL** [3] [4].
- **2. Initial Administration:**
 - Prime the CRRT circuit with the prepared solution.
 - Initiate a continuous infusion into the extracorporeal circuit (pre-pump). A typical starting dose is **0.1-0.2 mg/kg/h** (or ~10-20 mg/h for an average adult) [5] [4].
- **3. Monitoring and Dose Titration:**
 - **Target:** Measure the post-filter activated clotting time (ACT) 30 minutes after initiation. The target is typically **180-250 seconds** or 1.2-1.5 times the baseline value [1] [3].
 - **Titration:** Adjust the infusion rate in increments of ~5 mg/h based on ACT results and visual inspection of the circuit for clot formation. If clotting occurs despite target ACT, consider increasing the dose. If bleeding is observed, decrease the dose or discontinue [6].

The following diagram illustrates the clinical workflow for managing nafamostat anticoagulation during CRRT:



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Diagram: Clinical workflow for nafamostat anticoagulation management in CRRT.

Protocol 2: Anticoagulation for Plasma Exchange (PE)

This protocol is derived from a 2025 pediatric study, and principles are applicable to adult practice [1].

- **1. Solution Preparation:**
 - Dissolve 20 mg of NM in 2-5 mL of 5% glucose injection, then add this to 500 mL of 0.9% sodium chloride for tubing priming [1].
- **2. Initial Administration:**
 - After initiating PE, begin a continuous infusion of NM at a starting dose of **0.25 mg/kg/h** [1].
- **3. Monitoring and Dose Titration:**
 - **Target:** Measure the post-filter ACT 30 minutes after initiation, targeting **180-250 seconds** [1].
 - **Titration:** Adjust the NM infusion rate based on the ACT result. Re-check ACT every 30 minutes after each adjustment until the target is achieved [1].

Protocol 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling for ECMO

This advanced protocol is for research settings to inform precise dosing, based on a 2025 prospective study [2].

- **1. Dosing:** Administer NM as a continuous infusion into the drainage line *before* the ECMO pump. A common research starting dose is **15 mg/h** [2].
- **2. Blood Sampling:**
 - Collect paired blood samples simultaneously from:
 - The patient's **central venous catheter** (systemic circulation).
 - A port on the **ECMO circuit** (extracorporeal circulation).
- **3. Analysis:**
 - Measure NM concentration and activated partial thromboplastin time (aPTT) in both sample sets.
 - Use nonlinear mixed-effects modeling to characterize the PK (e.g., with a two-compartment model) and establish a PD relationship (e.g., using a turnover model) between NM concentration and aPTT prolongation in both compartments [2].

Critical Safety and Monitoring Information

- **Adverse Events:** While generally well-tolerated, be aware of potential adverse effects including **agranulocytosis, hyperkalemia, and anaphylactoid reactions** [4]. The risk of agranulocytosis necessitates monitoring the absolute neutrophil count [4].
- **Routine Monitoring:** Continuously monitor the extracorporeal circuit for signs of clotting. Monitor patients for signs of bleeding. Regularly check laboratory parameters including **ACT or aPTT, serum electrolytes (especially potassium), ionized calcium, and complete blood count with differential** [1] [4].

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References

1. Comparison of regional citrate anticoagulation and nafamostat ... [pmc.ncbi.nlm.nih.gov]
2. Frontiers | Pharmacokinetic and pharmacodynamic analyses of... [frontiersin.org]
3. versus regional citrate anticoagulation for... Nafamostat mesylate [pmc.ncbi.nlm.nih.gov]
4. The role of nafamostat anticoagulation in continuous kidney... mesylate [krccp-ksn.org]
5. Dose of nafamostat mesylate during continuous kidney ... [bmcnephrol.biomedcentral.com]
6. Development of a predictive model for nafamostat mesylate ... [pmc.ncbi.nlm.nih.gov]

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